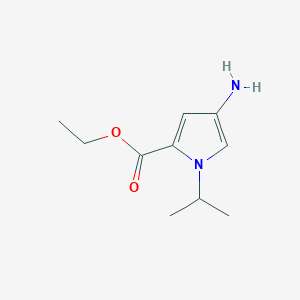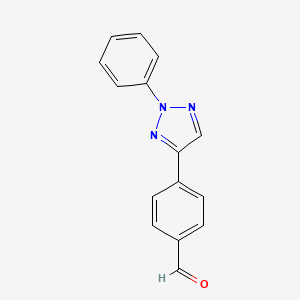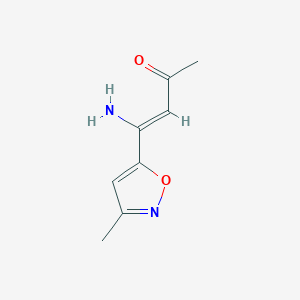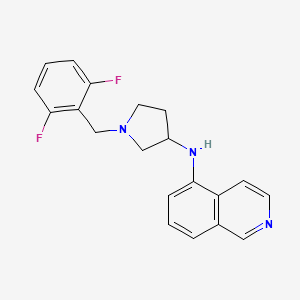![molecular formula C18H13Cl2NO B12884590 Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]- CAS No. 729569-97-5](/img/structure/B12884590.png)
Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system with chloro and methyl substituents, making it a valuable molecule for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Acetylation: The final step involves the acetylation of the quinoline derivative using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of 1-(6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone typically involves large-scale batch or continuous processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques like recrystallization and chromatography is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in the investigation of enzyme inhibition and receptor binding studies.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone can be compared with other quinoline derivatives:
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone: Similar structure but with a phenyl group instead of a chlorophenyl group, leading to different biological activities.
1-(6-Chloro-2-methyl-4-(2-methylphenyl)quinolin-3-yl)ethanone: The presence of a methyl group on the phenyl ring alters its chemical reactivity and biological properties.
1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)methanol: The alcohol derivative exhibits different solubility and reactivity compared to the ethanone compound.
The uniqueness of 1-(6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
729569-97-5 |
|---|---|
Fórmula molecular |
C18H13Cl2NO |
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
1-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]ethanone |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-17(11(2)22)18(13-5-3-4-6-15(13)20)14-9-12(19)7-8-16(14)21-10/h3-9H,1-2H3 |
Clave InChI |
ZZEOLDYINYSEFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


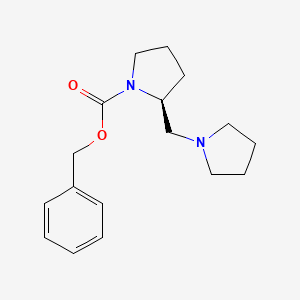
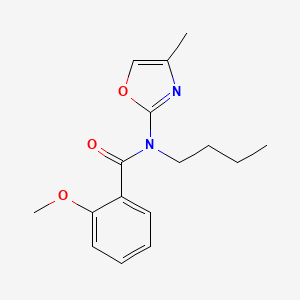
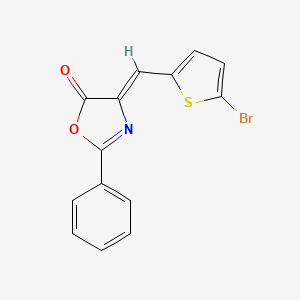
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)
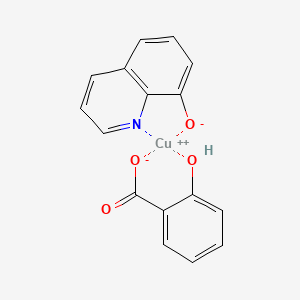
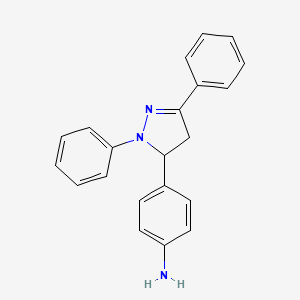

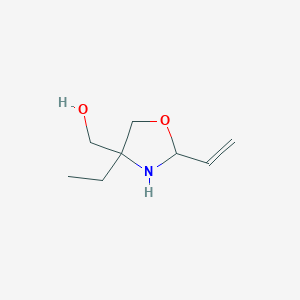
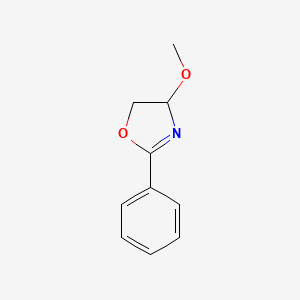
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)
